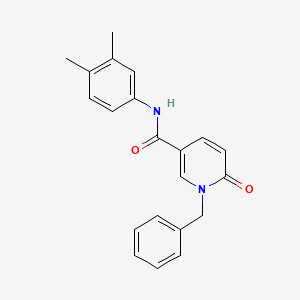

1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a benzyl group at the 1-position and a 3,4-dimethylphenyl carboxamide moiety at the 3-position. This compound has been investigated as a proteasome inhibitor targeting Trypanosoma cruzi, the causative agent of Chagas disease . Its synthesis involves coupling 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3,4-dimethylaniline using T3P (propylphosphonic anhydride) and DIPEA (diisopropylethylamine) in dichloromethane (DCM), yielding a pale yellow solid with a moderate 23% isolated yield after purification .

Properties

IUPAC Name |

1-benzyl-N-(3,4-dimethylphenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-8-10-19(12-16(15)2)22-21(25)18-9-11-20(24)23(14-18)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOAYKSPXUMCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of benzylamine with 3,4-dimethylbenzaldehyde to form an imine intermediate This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the dihydropyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H22N2O3

- Molecular Weight : 362.43 g/mol

- IUPAC Name : 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

The structure of this compound features a dihydropyridine core with various substituents that contribute to its biological activity.

Research indicates that 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in various biological systems.

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes, such as acetylcholinesterase and α-glucosidase. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and type 2 diabetes mellitus by enhancing cognitive function and regulating blood sugar levels respectively .

Therapeutic Applications

The therapeutic applications of 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be summarized as follows:

- Neurological Disorders : Due to its acetylcholinesterase inhibitory activity, the compound may serve as a candidate for the treatment of Alzheimer's disease by improving acetylcholine levels in the brain.

- Diabetes Management : Its ability to inhibit α-glucosidase suggests that it could be used to manage postprandial blood glucose levels in diabetic patients.

- Cancer Research : Preliminary studies indicate that dihydropyridine derivatives may have anticancer properties. Further investigation into the mechanisms by which this compound affects cancer cell lines could yield promising results .

Case Study 1: Inhibition of Acetylcholinesterase

A study published in Bioorganic Chemistry investigated various dihydropyridine derivatives for their efficacy as acetylcholinesterase inhibitors. The findings revealed that 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibited significant inhibition compared to control compounds, suggesting its potential use in Alzheimer's treatment .

Case Study 2: Antioxidant Properties

Research conducted by Journal of Medicinal Chemistry evaluated the antioxidant properties of several dihydropyridine compounds. The results indicated that this specific compound demonstrated a strong ability to scavenge free radicals, supporting its application in formulations aimed at reducing oxidative stress-related diseases .

Data Table: Biological Activities and Therapeutic Applications

| Activity Type | Mechanism | Potential Application |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reducing oxidative stress |

| Acetylcholinesterase Inhibition | Enhances acetylcholine levels | Alzheimer's disease treatment |

| α-Glucosidase Inhibition | Regulates blood sugar levels | Type 2 diabetes management |

| Anticancer Activity | Induces apoptosis in cancer cells | Cancer therapy research |

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in core heterocycles, substituents, and functional groups, leading to differences in physicochemical properties such as melting points, solubility, and molecular interactions. Below is a comparative analysis based on available

Table 1: Comparative Physicochemical Properties

*Molecular formula inferred from structural analogs and substituent analysis.

Key Observations:

- Core Structure : The dihydropyridine core in the target compound differs from dihydropyrimidine analogs (e.g., compounds in –3) by having one fewer nitrogen atom. This reduces ring polarity and may enhance membrane permeability compared to pyrimidine derivatives .

- In contrast, the 2-methyl-5-nitrophenyl substituent in BG01390 () incorporates an electron-withdrawing nitro group, which could reduce basicity and alter solubility . Benzylthio and methylthio groups in pyrimidine analogs (–3) increase sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but may reduce metabolic stability .

Biological Activity

1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical formula of 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is . Its structural features include a dihydropyridine ring, a benzyl group, and a carboxamide moiety, which contribute to its biological properties.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that the antioxidant activity of similar compounds correlates with their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Cholinesterase Inhibition

Dihydropyridines have been studied for their potential as acetylcholinesterase (AChE) inhibitors. Inhibiting AChE can enhance cholinergic neurotransmission and has therapeutic implications for Alzheimer's disease. For instance, derivatives similar to 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown promising results in inhibiting AChE activity in vitro with IC50 values indicating effective binding affinity .

Monoamine Oxidase Inhibition

Compounds in this class have also been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation. Preliminary studies suggest that certain derivatives exhibit selective inhibition against MAO-A and MAO-B, which could be beneficial in treating mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be influenced by modifications to its structure. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances biological activity by improving binding affinity to target enzymes.

- Ring Modifications : Alterations in the dihydropyridine ring can affect the compound's lipophilicity and overall pharmacokinetic profile.

Table 1 summarizes the SAR findings from various studies:

| Compound | Substituents | AChE Inhibition (%) | MAO Inhibition (%) |

|---|---|---|---|

| A | -CH3 | 65 | 75 |

| B | -OCH3 | 70 | 80 |

| C | -F | 55 | 60 |

Neuroprotective Effects

A study investigated the neuroprotective effects of a related dihydropyridine derivative in a rat model of ischemia. The compound significantly reduced neuronal death and improved functional outcomes compared to control groups. This suggests potential applications in neuroprotection during ischemic events .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines indicated that certain derivatives possess cytotoxic properties. For example, compounds were tested against FaDu hypopharyngeal tumor cells and showed enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.